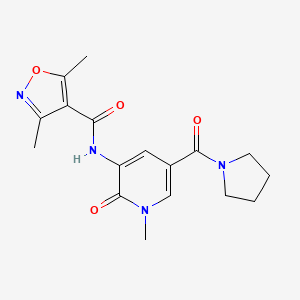
3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3,5-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)isoxazole-4-carboxamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H19N3O3
- Molecular Weight : 287.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The isoxazole moiety is known to influence neurotransmitter systems, particularly those involving glutamate receptors such as AMPA and NMDA receptors.
Key Mechanisms:
- Receptor Modulation : The compound exhibits properties that may modulate AMPA receptor activity, potentially influencing synaptic transmission and neuroprotection.
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cell signaling pathways that regulate cell survival and apoptosis.
Biological Activities
Several studies have demonstrated the biological activities associated with this compound:
Anticonvulsant Activity
Research indicates that derivatives similar to this compound can exhibit anticonvulsant effects by modulating glutamate receptor activity. For instance, compounds that interact with AMPA receptors have shown promise in reducing seizure activity in animal models .
Neuroprotective Effects
The neuroprotective properties are hypothesized to stem from the inhibition of excitotoxicity mediated by glutamate. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases where excessive glutamate leads to neuronal damage .
Case Studies and Research Findings
- In Vivo Studies : In a study examining the efficacy of related compounds on seizure models (e.g., pentylenetetrazole-induced seizures), it was found that these compounds significantly reduced seizure frequency and severity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives suggest that modifications at the carbonyl position enhance receptor selectivity and potency against specific targets like RORγt (retinoic acid-related orphan receptor gamma) .
Data Tables
特性
IUPAC Name |
3,5-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-14(11(2)25-19-10)15(22)18-13-8-12(9-20(3)17(13)24)16(23)21-6-4-5-7-21/h8-9H,4-7H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVKIJLBAJHFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














